1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol
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Overview
Description
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromophenyl group and a phenyl group attached to a pyrazole ring, making it a valuable scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol . Another method involves the reaction of 4-bromophenylhydrazine with acetophenone under acidic conditions to form the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-ol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-ol can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
2-(4-bromophenyl)-5-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-8-13(9-7-12)18-15(19)10-14(17-18)11-4-2-1-3-5-11/h1-10,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGMBSAYZYTMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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